molecular formula C21H29N3S B594211 N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine CAS No. 1400742-46-2

N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine

Cat. No.: B594211
CAS No.: 1400742-46-2
M. Wt: 355.5 g/mol
InChI Key: PCNLLVFKBKMRDB-UHFFFAOYSA-N
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Description

PTI-1 (hydrochloride) is a synthetic cannabinoid that contains the 1-pentyl-indole structure found in potent agonists of the central cannabinoid receptorThis compound is primarily used as an analytical reference standard in forensic and research applications .

Scientific Research Applications

PTI-1 (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cannabinoid receptor agonists.

    Industry: Utilized in the development and testing of new synthetic cannabinoids and related compounds

Mechanism of Action

Target of Action

PTI-1 primarily targets filamin A (FLNA) , a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . It also interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) .

Mode of Action

PTI-1 binds to filamin A, stabilizing the high-affinity interaction of soluble Aβ42 and the α7nAChR . This interaction has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . PTI-1 prevents and reverses the binding of Aβ42 to α7nAChR .

Biochemical Pathways

The interaction of PTI-1 with its targets affects several biochemical pathways. It reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors . PTI-1 also reportedly tamps down Aβ-induced inflammatory cytokine release by blocking filamin recruitment to toll-like receptor 4 .

Pharmacokinetics

It has been tested in clinical trials at doses of 50 mg or 100 mg twice daily, orally . The plasma half-life is reported to be 4.5 hours .

Result of Action

The action of PTI-1 leads to several molecular and cellular effects. It prevents the association of Aβ42 and filamin with α7 receptors in the hippocampus and prefrontal cortex . It also reduces tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation, and restores synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .

Action Environment

It is known that pti-1 is a small molecule that can penetrate the blood-brain barrier in animals , suggesting that it can reach its targets in the central nervous system effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTI-1 (hydrochloride) involves the reaction of 1-pentyl-1H-indole with thiazole-based side chains. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. The compound is then crystallized to obtain a solid form .

Industrial Production Methods: Industrial production of PTI-1 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated as a crystalline solid for distribution .

Chemical Reactions Analysis

Types of Reactions: PTI-1 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole or thiazole rings .

Comparison with Similar Compounds

Uniqueness: PTI-1 (hydrochloride) is unique due to its specific thiazole-based side chain, which distinguishes it from other synthetic cannabinoids. This structural feature may contribute to its distinct binding affinity and selectivity for cannabinoid receptors, as well as its unique pharmacological profile .

Properties

IUPAC Name

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNLLVFKBKMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032545
Record name N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-46-2
Record name N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PTI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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